

# Physical and chemical properties of Antibacterial agent 221.

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Compound of Interest

Compound Name: Antibacterial agent 221

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# An In-depth Technical Guide to Antibacterial Agent 221

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of **Antibacterial agent 221**, a novel therapeutic candidate. This document collates available data to facilitate further research and development.

## Introduction

Antibacterial agent 221, also identified as compound 3k in the primary literature, is a derivative of 1,2,3,4-tetrahydro-β-carboline.[1] It has demonstrated significant potential as a potent inhibitor of Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Preliminary studies have highlighted its rapid bactericidal action, suggesting its potential as a lead compound for the development of new antibacterial therapies. [1]

# **Physicochemical Properties**

Detailed experimental data on the physical and chemical properties of **Antibacterial agent 221** are not extensively available in public records. A manufacturer's safety data sheet indicates that many of these properties have not been determined.[3] The available information is summarized below.



Table 1: General and Chemical Properties of Antibacterial Agent 221

Property	Value	Source
Chemical Name	N-(1-(4- (trifluoromethyl)phenyl)-1,2,3,4 -tetrahydro-β-carbolin-1- yl)benzamide	Inferred from structure
Synonyms	Compound 3k	[1]
CAS Number	3034402-33-7	[3]
Molecular Formula	C25H20F3N3O	[2]
Molecular Weight	435.44 g/mol	[2]
Physical State	Solid	[3]
Color	No data available	[3]
Odor	No data available	[3]

Table 2: Tabulated Physical Properties of Antibacterial Agent 221

Property	Value	Source
Melting Point	No data available	[3]
Boiling Point	No data available	[3]
Solubility	No data available	[3]
рКа	No data available	
LogP	No data available	

Note: The lack of publicly available experimental data for several key physical properties necessitates that these be determined empirically for any further development.

# **Biological Activity**



Antibacterial agent 221 has shown promising activity against MRSA.[1] In addition to its antibacterial effects, it has also been noted to exhibit significant cytotoxicity against human LO2 and HepG2 cells.[1][2] An in vivo study in a mouse model of abdominal infection showed that compound 3k (10 mg/kg) had comparable anti-MRSA efficacy to Ciprofloxacin (2 mg/kg).[1]

### **Mechanism of Action**

The precise mechanism of action for **Antibacterial agent 221** has not been fully elucidated in the available literature. However, for the broader class of 1,2,3,4-tetrahydro-β-carboline derivatives, some studies suggest that their antibacterial effects may be due to the induction of reactive oxygen species (ROS), leading to bacterial cell death.[4][5][6] Further research is required to determine if **Antibacterial agent 221** shares this mechanism.

## **Experimental Protocols**

Detailed experimental protocols for the synthesis and evaluation of **Antibacterial agent 221** are described in the primary literature. While the full text of the pivotal study is not publicly accessible, this section outlines generalized protocols for the antibacterial evaluation of novel 1,2,3,4-tetrahydro-β-carboline derivatives based on common practices in the field.[7][8][9]

5.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method to establish the lowest concentration of the agent that inhibits visible bacterial growth.[7][8]

- Preparation of Bacterial Inoculum: A suspension of the test bacteria (e.g., MRSA) is prepared
  in a suitable broth and adjusted to a 0.5 McFarland standard.
- Serial Dilution: The antibacterial agent is serially diluted in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth (CAMHB).
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Observation: The MIC is recorded as the lowest concentration of the agent with no visible turbidity.



#### 5.2. Cytotoxicity Assay

Cytotoxicity can be assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against relevant human cell lines (e.g., LO2 and HepG2).

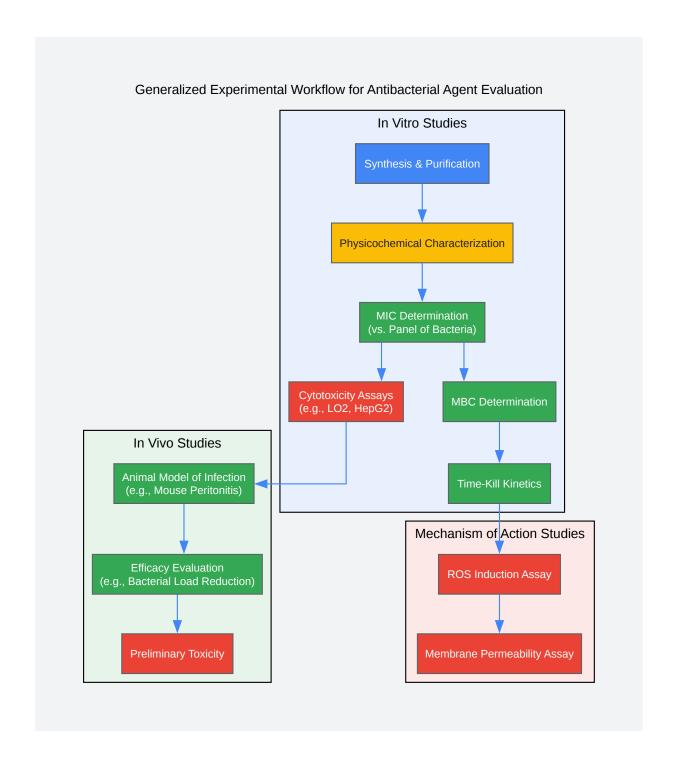
- Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of the antibacterial agent for a specified period (e.g., 24-48 hours).
- MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

## **Visualizations**

6.1. Experimental Workflow for Antibacterial Agent Evaluation

The following diagram illustrates a generalized workflow for the initial evaluation of a novel antibacterial agent.





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Caption: A generalized workflow for the preclinical evaluation of a novel antibacterial agent.



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